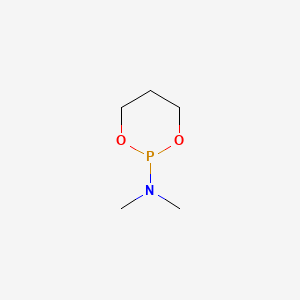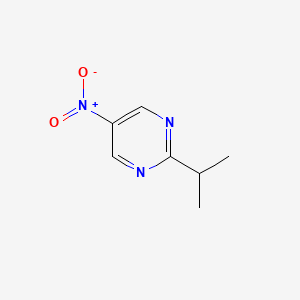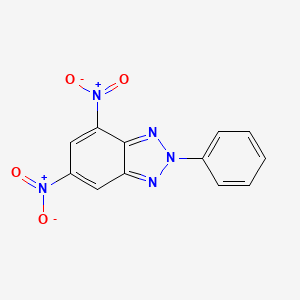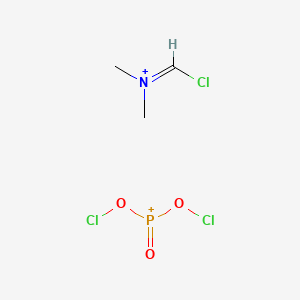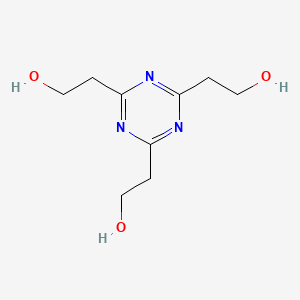
2,2',2''-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) is a triazine derivative with the molecular formula C9H21N3O3. This compound is known for its unique structure, which includes three ethanol groups attached to a triazine ring. It is commonly used in various scientific research applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) typically involves the reaction of cyanuric chloride with ethanolamine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions, where one or more of the ethanol groups can be replaced with other functional groups[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) involves its interaction with various molecular targets. The triazine ring can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The ethanol groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
- 2,4,6-Triazido-1,3,5-triazine
- 2,4,6-Tris(2-pyridyl)-1,3,5-triazine
Uniqueness
2,2’,2’'-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol) is unique due to its three ethanol groups, which provide distinct chemical properties compared to other triazine derivatives. This structural feature enhances its solubility and reactivity, making it suitable for a wide range of applications[8][8].
Properties
CAS No. |
20922-84-3 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[4,6-bis(2-hydroxyethyl)-1,3,5-triazin-2-yl]ethanol |
InChI |
InChI=1S/C9H15N3O3/c13-4-1-7-10-8(2-5-14)12-9(11-7)3-6-15/h13-15H,1-6H2 |
InChI Key |
SMYKEPIOLOZRSO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1=NC(=NC(=N1)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


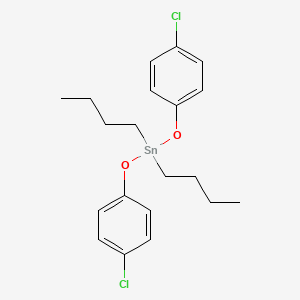
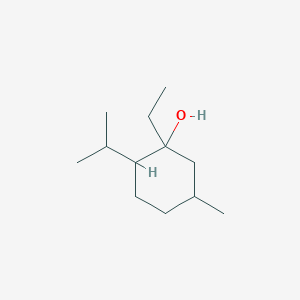

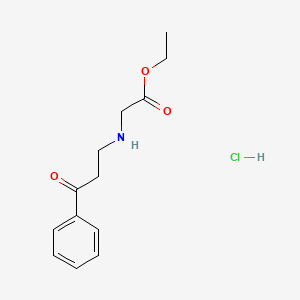
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)

